3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione
Description
3-((2-Fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 2-fluorophenylamino group at position 3 and a 2-hydroxyethyl chain at position 1. Maleimides are widely studied for their biological activity, particularly as protein kinase inhibitors, due to their ability to interact with ATP-binding domains in kinases. The 2-hydroxyethyl group likely contributes to aqueous solubility, balancing the hydrophobic effects of the aromatic substituent.
Properties
IUPAC Name |
3-(2-fluoroanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-8-3-1-2-4-9(8)14-10-7-11(17)15(5-6-16)12(10)18/h1-4,7,14,16H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTCPDSVLBRJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=O)N(C2=O)CCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Amines
A widely reported method involves reacting 1,4-diketones with primary amines to form the pyrrole-2,5-dione ring. For example, Rashid et al. (2020) demonstrated that heating ethyl acetoacetate derivatives with ethanolamine in ethanol under reflux yields substituted pyrrolidine-diones. Adapting this to the target compound, a hypothetical 1,4-diketone precursor (e.g., diethyl 2,5-dioxohexanedioate) could react with 2-fluorophenylamine to install the anilino group, followed by hydroxyethylation. However, regioselectivity challenges may arise due to competing nucleophilic sites.
Functionalization of Preformed Pyrrole-dione Intermediates
An alternative route modifies preexisting pyrrole-2,5-dione scaffolds. Patent US8163903B2 describes the synthesis of N-methyl-acetamide derivatives via methylation of pyrrole-dione intermediates using methyl p-toluenesulfonate in acetonitrile. For the target compound, a brominated or chlorinated pyrrole-2,5-dione intermediate could undergo nucleophilic aromatic substitution with 2-fluorophenylamine. This method benefits from precise control over substitution positions but requires careful selection of leaving groups and catalysts.
Installation of the 2-Fluorophenylamino Group
The 2-fluorophenylamino moiety is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient aryl halides readily undergo NAS with amines. A brominated pyrrole-2,5-dione intermediate could react with 2-fluorophenylamine in the presence of a base (e.g., K2CO3) and a polar solvent (e.g., DMSO). Patent CN105884783A highlights similar conditions for installing fluorophenyl groups on pyrazolo[1,5-a]pyrimidines, using glacial acetic acid as a catalyst. However, the electron-withdrawing fluorine substituent may reduce the nucleophilicity of the aniline, necessitating elevated temperatures (80–120°C).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers a regioselective alternative. Using Pd(OAc)2 and Xantphos as a ligand, aryl halides can couple with 2-fluorophenylamine in toluene or dioxane. This method is advantageous for sterically hindered substrates but incurs higher costs due to catalyst use.
Optimized Synthetic Route and Reaction Conditions
Combining the above strategies, a plausible synthetic route for the target compound is outlined below:
Synthesis of 3-Bromo-1H-pyrrole-2,5-dione :
Alkylation with 2-Bromoethanol :
- Treat 3-bromo-1H-pyrrole-2,5-dione with 2-bromoethanol and K2CO3 in DMF at 60°C for 6 hours.
Amination with 2-Fluorophenylamine :
- React the alkylated intermediate with 2-fluorophenylamine in DMSO at 100°C for 12 hours.
Key Optimization Parameters :
- Solvent Selection : DMF enhances alkylation efficiency, while DMSO facilitates NAS.
- Temperature : Higher temperatures (80–100°C) improve reaction rates but risk decomposition.
- Catalysts : Formic acid (as in) or NaIO4 (as in) may accelerate amine coupling.
Purification and Characterization
Flash Chromatography
Crude products are purified using gradients of hexane/ethyl acetate (70:30 to 50:50). The target compound’s polarity necessitates higher ethyl acetate proportions (e.g., 60:40).
Recrystallization
Crystallization from methylene chloride/hexane mixtures yields high-purity solids, as demonstrated for analogous pyrrole-diones. For the target compound, a 1:3 mixture of ethanol/water may optimize crystal formation.
Spectroscopic Characterization
- 1H NMR : Expected signals include a singlet for the pyrrole-dione protons (δ 6.8–7.2 ppm), a triplet for the hydroxyethyl CH2 (δ 3.6–3.8 ppm), and aromatic peaks for the 2-fluorophenyl group (δ 7.0–7.4 ppm).
- IR : Stretching vibrations for C=O (1690–1710 cm⁻¹), N–H (3300–3500 cm⁻¹), and O–H (3400–3600 cm⁻¹).
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution at position 4 of the pyrrole-dione can be minimized using bulky bases (e.g., DIPEA).
- Hydroxyethyl Group Stability : Protection with tert-butyldimethylsilyl (TBS) ethers during amination prevents undesired side reactions.
- Fluorine Reactivity : The electron-withdrawing nature of fluorine may necessitate longer reaction times or higher temperatures for NAS.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of a nitro group results in an amine.
Scientific Research Applications
3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
Table 1: Comparison of 3-((2-Fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione with Analogous Maleimides
Key Observations:
Substituent Effects :
- Fluorine vs. Indole : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to the indole-containing analog, which relies on aromatic stacking for kinase binding . However, the indole derivative exhibits confirmed cytotoxic activity, likely due to enhanced interactions with hydrophobic kinase pockets.
- Hydroxyethyl Group : Both compounds feature a 2-hydroxyethyl chain, suggesting a design strategy to mitigate maleimide hydrophobicity. This substitution is critical for balancing solubility and membrane permeability .
Pharmacological Implications :
Research Findings and Data Analysis
Cytotoxic Activity of Indole-Containing Analog
The compound 1-(2-hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione () showed significant cytotoxic activity in preliminary assays, attributed to its indole moiety mimicking ATP’s adenine ring in kinase binding . Structural studies using SHELX software confirmed its planar maleimide core, facilitating interactions with kinase active sites .
Fluorine Substitution in Maleimides
Fluorine introduction in aromatic systems is a common medicinal chemistry strategy. In the target compound, the 2-fluorophenyl group may:
- Increase lipophilicity (logP ~2.5 estimated vs. ~1.8 for non-fluorinated analogs).
- Enhance metabolic stability by resisting cytochrome P450 oxidation.
- Alter binding affinity through electronegative effects or steric hindrance.
Crystallographic Insights
The indole-containing analog’s structure was resolved via single-crystal X-ray diffraction (SHELX-97 ), revealing a hydrogen-bond network between the hydroxyethyl groups and solvent molecules. This interaction is critical for its solubility profile and could inform co-crystallization studies for the fluorophenyl derivative .
Biological Activity
3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a pyrrole ring with a 2-fluorophenyl substituent and a hydroxyethyl group, which may influence its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and other fields.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 2-fluoroaniline with maleic anhydride, followed by a cyclization process to form the pyrrole ring. The hydroxyethyl group is introduced via a reaction with ethylene oxide. This synthetic route allows for the generation of high-purity compounds suitable for biological testing .
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects. The presence of the fluorine atom may enhance the compound's stability and lipophilicity, potentially improving its bioavailability and interaction with biological systems .
Anti-inflammatory Properties
Pyrrole derivatives have also been studied for their anti-inflammatory activities. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cell (PBMC) cultures. This suggests that this compound might exhibit similar properties, although direct evidence is still needed .
Case Studies
Several studies on related pyrrole compounds provide insight into the potential biological activities of this compound:
- Study on Antitumor Activity : A derivative similar in structure showed an ability to inhibit colon cancer cell lines with a GI50 in the nanomolar range. This study highlights the importance of structural modifications in enhancing biological activity .
- Anti-inflammatory Research : Another study demonstrated that pyrrole derivatives significantly inhibited cytokine production in PBMCs. The strongest effects were noted at specific concentrations, indicating a dose-dependent response .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, we can analyze key structural differences and their implications for biological activity.
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| This compound | Fluorine atom | Potential antitumor and anti-inflammatory |
| 3-((2-chlorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione | Chlorine atom | Known antitumor activity |
| 3-((2-bromophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione | Bromine atom | Investigated for similar properties |
The presence of fluorine in this compound may enhance lipophilicity and receptor binding affinity compared to its chlorinated or brominated counterparts.
Q & A
Q. What are the critical considerations for synthesizing 3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione with high purity?
- Methodological Answer: Synthesis requires optimized reaction conditions (e.g., temperature, solvent selection) and purification techniques. Ethanol or toluene are common solvents, and progress is monitored via thin-layer chromatography (TLC) . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) validate structural integrity and purity. Yield optimization often involves iterative adjustments to reaction time and stoichiometry .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods. H and C NMR identify proton and carbon environments, while X-ray diffraction (XRD) resolves bond lengths and angles, particularly for the pyrrole-dione core and fluorophenyl group . Infrared (IR) spectroscopy verifies functional groups like the hydroxyethyl moiety .
Q. What statistical methods are recommended for optimizing reaction parameters during synthesis?
- Methodological Answer: Factorial design of experiments (DoE) minimizes trial numbers while assessing variables (e.g., temperature, catalyst concentration). Response surface methodology (RSM) can model interactions between parameters, enabling predictive optimization . For example, a central composite design might optimize yield and purity simultaneously .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer: Discrepancies often arise from force field inaccuracies or solvent effects. Validate docking results using molecular dynamics (MD) simulations to account for protein flexibility and solvation . Cross-check experimental IC values with in vitro assays under controlled conditions (e.g., pH, ionic strength) to identify confounding variables .
Q. What strategies improve selectivity for target enzymes in biological assays?
- Methodological Answer: Structure-activity relationship (SAR) studies guide modifications to the hydroxyethyl or fluorophenyl groups. Competitive binding assays using isoform-specific inhibitors can quantify selectivity . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic and thermodynamic data to refine binding interactions .
Q. How can AI-driven tools enhance the compound’s application in enzyme inhibition studies?
- Methodological Answer: Machine learning models trained on existing inhibition datasets predict binding affinities for novel targets. Integration with COMSOL Multiphysics enables multiphysics simulations (e.g., ligand diffusion in enzymatic pockets) . Autonomous laboratories using AI optimize reaction pathways in real-time, reducing empirical trial-and-error .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer: Fluorinated compounds are prone to racemization under high-temperature conditions. Use chiral catalysts (e.g., BINOL-derived ligands) to preserve stereochemistry during nucleophilic substitutions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
